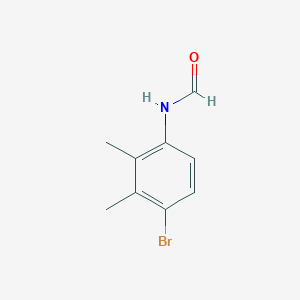![molecular formula C23H24N2O3 B5877714 N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, commonly known as IPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IPEA is a synthetic compound that belongs to the class of imidamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of IPEA is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. IPEA has also been found to modulate the activity of various enzymes and receptors that are involved in the inflammatory response.
Biochemical and Physiological Effects:
IPEA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. IPEA has also been found to modulate the activity of various enzymes and receptors that are involved in the inflammatory response. Additionally, IPEA has been found to exhibit analgesic and antipyretic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using IPEA in laboratory experiments is its high purity and stability. This makes it easier to accurately measure and control the dose of IPEA used in experiments. However, one of the limitations of using IPEA in laboratory experiments is its relatively low solubility in water. This can make it difficult to dissolve IPEA in aqueous solutions, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of IPEA. One potential direction is the development of novel drugs based on the structure of IPEA for the treatment of various inflammatory diseases. Another potential direction is the investigation of the potential side effects of IPEA and its long-term safety profile. Additionally, further research is needed to fully understand the mechanism of action of IPEA and its potential applications in other fields of medicine.
Métodos De Síntesis
The synthesis of IPEA involves the reaction of 1-naphthaldehyde with isopropylphenoxyacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ammonium acetate and acetic anhydride to yield IPEA in high purity.
Aplicaciones Científicas De Investigación
IPEA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic properties. These properties make IPEA a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16(2)17-10-12-20(13-11-17)27-15-23(26)28-25-22(24)14-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,16H,14-15H2,1-2H3,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKZZMTYQWALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(naphthalen-1-yl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

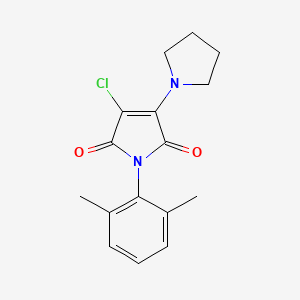
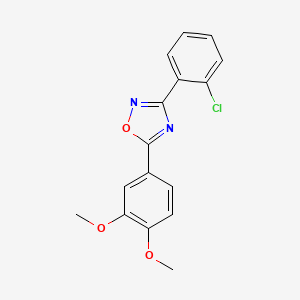

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
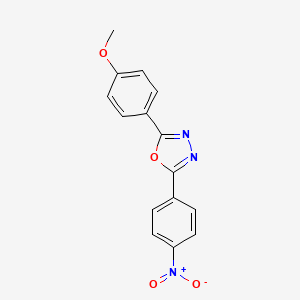
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
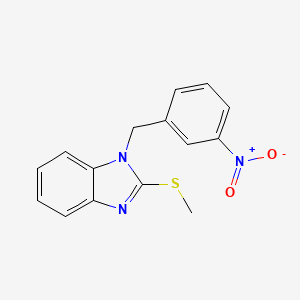



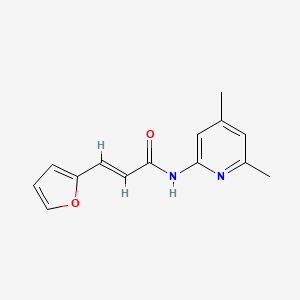
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
